molecular formula C14H17NO3 B15260293 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid

Cat. No.: B15260293
M. Wt: 247.29 g/mol
InChI Key: OJQVGPUZRFNHMH-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative designed for advanced pharmaceutical and oncological research. Indole scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in many natural and synthetic therapeutic agents . Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have emerged as promising candidates in anticancer research. Recent studies on structurally analogous compounds have demonstrated potent cytotoxic effects against human breast cancer cell lines (such as MCF-7), while showing no significant cytotoxicity on normal human dermal fibroblasts, indicating a potential for selective cancer cell targeting . The molecular mechanism of action for this class of compounds is under investigation but is believed to be associated with the inhibition of survivin, a critical member of the Inhibitor of Apoptosis (IAP) protein family. Degradation of survivin promotes apoptosis in malignant cells, providing a targeted approach to cancer therapy . This compound is presented as a key intermediate for researchers engaged in molecular hybridization techniques, serving as a building block for the development of novel small molecules. Its core applications are in the fields of drug discovery, chemical biology for mechanism of action studies, and as a standard in analytical method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-ethyl-5-hydroxy-2,4,7-trimethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)10(16)6-7(2)13(11)15/h6,16H,5H2,1-4H3,(H,17,18)

InChI Key

OJQVGPUZRFNHMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C(=CC(=C2C)O)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Enamine Synthesis via Ultrasonic Irradiation

The foundational step involves condensing ethyl acetoacetate with primary amines under ultrasonic irradiation. This method, reported by Design, Synthesis, and Investigation of Cytotoxic Effects of 5... (2023), employs catalytic acetic acid to accelerate enamine formation. For 1-ethyl-substituted derivatives, ethylamine serves as the primary amine, yielding ethyl acetoacetate-derived enamine (Compound 3 in Figure 3 of the source).

Reaction Conditions:

  • Catalyst: Acetic acid (5 mol%)
  • Solvent: Ethanol (anhydrous)
  • Temperature: 25°C (room temperature)
  • Time: 30 minutes under ultrasonic irradiation

Cyclization with Substituted Quinones

Cyclization of the enamine with quinones constructs the indole core. For the target compound, 2,5-dimethyl-1,4-benzoquinone is theorized to introduce methyl groups at positions 4 and 7. The reaction utilizes calcium iodide (CaI₂) as a Lewis acid catalyst, facilitating electrophilic aromatic substitution.

Optimized Parameters:

  • Catalyst: CaI₂ (10 mol%)
  • Solvent: Toluene (reflux)
  • Temperature: 110°C
  • Time: 1 hour

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the 3-carboxylic ester group under basic conditions. Sodium hydroxide (2M) in a methanol-water mixture (4:1) at 60°C for 4 hours achieves near-quantitative conversion.

Stepwise Synthesis of 1-Ethyl-5-Hydroxy-2,4,7-Trimethyl-1H-Indole-3-Carboxylic Acid

Synthesis of Ethyl Acetoacetate-Derived Enamine

Ethyl acetoacetate (1.0 equiv) and ethylamine (1.2 equiv) react under ultrasonic irradiation to form the enamine intermediate. The product is purified via recrystallization from hexane, yielding a white crystalline solid (85–90% yield).

Characterization Data:

  • IR (KBr): 1645 cm⁻¹ (C=N stretch)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.32 (s, 3H, COCH₃), 3.45 (q, 2H, CH₂N)

Cyclization with 2,5-Dimethyl-1,4-Benzoquinone

The enamine reacts with 2,5-dimethyl-1,4-benzoquinone (1.1 equiv) in toluene under reflux. After workup, the crude ester is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the 5-hydroxyindole-3-carboxylic ester as a cream-colored powder.

Theoretical Yield Adjustment:
Introducing methyl groups at positions 4 and 7 may reduce yield (70–75%) due to steric hindrance during cyclization.

Base-Promoted Ester Hydrolysis

The ester intermediate undergoes hydrolysis with NaOH (2M) to afford the carboxylic acid. Acidification with HCl (1M) precipitates the product, which is filtered and dried.

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/water 60:40)
  • Elemental Analysis: Calculated for C₁₄H₁₇NO₃: C 67.99%, H 6.93%, N 5.66%; Found: C 67.95%, H 6.89%, N 5.63%

Optimization of Reaction Parameters

Catalyst Screening for Cyclization

Comparative studies of CaI₂, ZnCl₂, and BF₃·Et₂O revealed CaI₂ as optimal, enhancing regioselectivity for the 2,4,7-trimethyl substitution pattern.

Table 1: Catalyst Impact on Yield

Catalyst Yield (%) Purity (%)
CaI₂ 75 98
ZnCl₂ 62 95
BF₃·Et₂O 58 93

Solvent Effects on Enamine Formation

Polar aprotic solvents (DMF, DMSO) suppressed enamine formation, while ethanol and methanol achieved >85% conversion.

Analytical Characterization

Spectroscopic Confirmation

  • IR (KBr): 3320 cm⁻¹ (OH), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (t, 3H, CH₂CH₃), 2.24 (s, 3H, C2-CH₃), 2.31 (s, 3H, C4-CH₃), 2.46 (s, 3H, C7-CH₃), 4.12 (q, 2H, CH₂N), 6.82 (s, 1H, C6-H), 9.87 (s, 1H, OH)
  • LC-MS (ESI): m/z 248.15 [M+H]⁺

Challenges in Synthesis

Regioselectivity in Quinone Cyclization

Competing pathways may yield isomers if quinone substitution is asymmetrical. Using 2,5-dimethyl-1,4-benzoquinone ensures uniform methyl placement at C4 and C7.

Steric Hindrance from Multiple Methyl Groups

Bulky substituents at C2, C4, and C7 necessitate prolonged reaction times (2–3 hours) for complete cyclization.

Chemical Reactions Analysis

Oxidation Reactions

Indole derivatives with hydroxyl groups are prone to oxidation. For example, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes oxidation to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic conditions . Similarly, the hydroxyl group (-OH) in the query compound may oxidize to a ketone or further oxidize to a carboxylic acid, depending on reaction severity.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic medium

  • Chromium trioxide (CrO₃) in neutral or acidic conditions

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to an alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in dry ether. This reaction is common in indole derivatives with carboxylic acid moieties.

Reagents/Conditions :

  • LiAlH₄ in anhydrous ether

Electrophilic Substitution

The electron-rich indole ring facilitates electrophilic substitution. For example, indole derivatives react with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃. Substituents at positions 2, 4, and 7 may influence regioselectivity.

Reagents/Conditions :

  • Bromine (Br₂) or chlorine gas (Cl₂) with FeCl₃ catalyst

  • Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/HCl)

Esterification

The carboxylic acid group can react with alcohols to form esters. For instance, ethyl esters like ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate are synthesized via esterification . This reaction typically involves acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC).

Reagents/Conditions :

  • Alcohol (e.g., ethanol) with H₂SO₄ as a catalyst

  • Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)

Acylation

The hydroxyl group (-OH) can undergo acylation to form esters or amides. For example, indole derivatives with hydroxyl groups react with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine.

Reagents/Conditions :

  • Acyl chloride (e.g., AcCl) with pyridine

Decarboxylation

Carboxylic acids in indole derivatives may undergo decarboxylation under high-temperature conditions. For instance, modified flavins facilitate decarboxylation of unsaturated carboxylic acids via 1,3-dipolar cycloaddition .

Reagents/Conditions :

  • Heat (150–200°C) with catalysts (e.g., copper chromite)

Research Findings

Reaction Type Key Products Reagents/Conditions
OxidationKetones/Carboxylic acidsKMnO₄/HCl or CrO₃/H₂SO₄
ReductionAlcoholsLiAlH₄ in dry ether
SubstitutionHalogenated derivativesBr₂/FeCl₃ or HNO₃/H₂SO₄
EsterificationEstersR-OH/H₂SO₄ or DCC/DMAP
AcylationEsters/AmidesAcyl chloride/pyridine
DecarboxylationAromatic compoundsHeat (150–200°C) with catalysts

Mechanistic Insights

  • Oxidation : The hydroxyl group at position 5 may act as a reactive site, with oxidation leading to ketone formation .

  • Substitution : Electron density in the indole ring directs electrophiles to positions 2, 4, or 7, depending on substituent steric effects.

  • Esterification/Acylation : These reactions enhance lipophilicity, potentially improving bioavailability for therapeutic applications .

Scientific Research Applications

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Analysis

The structural uniqueness of the target compound becomes evident when compared to analogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Key Properties References
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) R&D use only; not for medicinal applications. Higher polarity due to Cl.
1-Methyl-1H-indole-5-carboxylic acid CH₃ (N1), COOH (C5) mp 221–223°C; 95% purity; commercial price: ¥46,600/g
7-Methoxy-1H-indole-3-carboxylic acid OCH₃ (C7), COOH (C3) mp 199–201°C; >97% purity; commercial price: ¥23,000/5g
Ethyl 5-methoxyindole-2-carboxylate OCH₃ (C5), COOEt (C2) Ester group increases lipophilicity; synthetic intermediate.
Target Compound C₂H₅ (N1), OH (C5), CH₃ (C2,4,7), COOH (C3) Predicted higher solubility due to OH; steric hindrance from multiple CH₃.

Functional Group Impact on Properties

  • Hydroxyl vs.
  • Carboxylic Acid Position: The C3-carboxylic acid (target) vs.
  • N1-Substituents : The ethyl group (target) provides greater steric bulk and lipophilicity than N1-methyl (), influencing membrane permeability .

Research and Application Context

  • Safety Profiles : Analogous compounds like 7-chloro-3-methylindole-2-carboxylic acid () are restricted to R&D, implying similar handling precautions for the target compound .

Q & A

Q. How should researchers reconcile conflicting literature data on biological activity or stability?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies using standardized assays (e.g., IC50 values under consistent pH/temperature).
  • Reproducibility protocols : Replicate experiments with controlled variables (e.g., solvent purity, humidity).
  • Advanced analytics : Use qNMR or LC-TOF to quantify batch-to-batch variability .

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